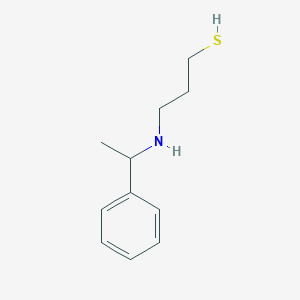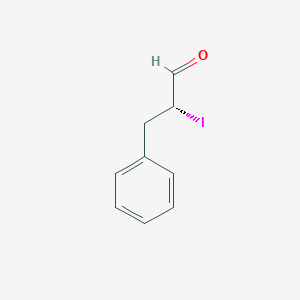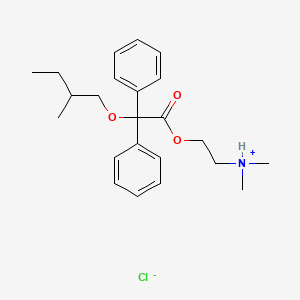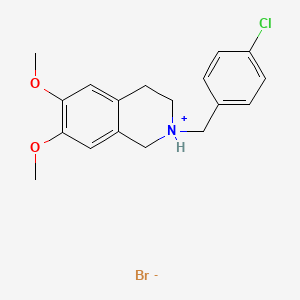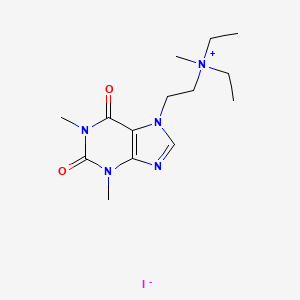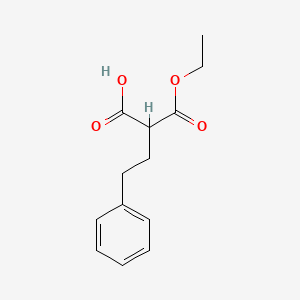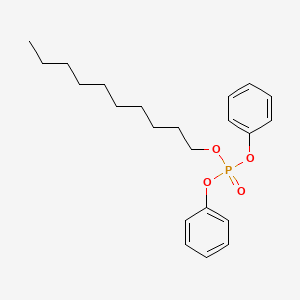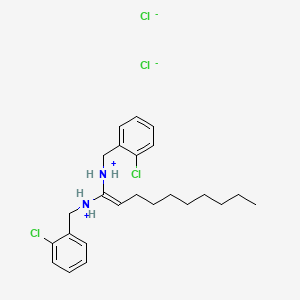
Tribenzo(a,c,j)naphthacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribenzo(a,c,j)naphthacene is a polycyclic aromatic hydrocarbon with the molecular formula C30H18. It is a complex organic compound characterized by its extended conjugated system, which imparts unique electronic and optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Tribenzo(a,c,j)naphthacene may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tribenzo(a,c,j)naphthacene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
Tribenzo(a,c,j)naphthacene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing into its use in drug delivery systems and as a component of therapeutic agents.
Industry: It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism by which Tribenzo(a,c,j)naphthacene exerts its effects is primarily through its interaction with molecular targets in biological systems. Its extended conjugated system allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its ability to generate reactive oxygen species (ROS) under certain conditions can lead to oxidative stress in cells, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Tribenzo(a,d,g)coronene: Another polycyclic aromatic hydrocarbon with similar electronic properties.
Dibenzo(a,c)phenazine: Known for its use in organic light-emitting diodes (OLEDs).
Tribenzo(a,c,i)phenazine: Studied for its optoelectronic properties.
Uniqueness
Tribenzo(a,c,j)naphthacene is unique due to its specific molecular structure, which imparts distinct electronic and optical properties.
Properties
CAS No. |
215-96-3 |
|---|---|
Molecular Formula |
C30H18 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
heptacyclo[16.12.0.03,16.04,9.010,15.020,29.021,26]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene |
InChI |
InChI=1S/C30H18/c1-2-8-23-19(7-1)13-14-20-15-21-17-29-26-11-5-3-9-24(26)25-10-4-6-12-27(25)30(29)18-22(21)16-28(20)23/h1-18H |
InChI Key |
SSUTVLAUGWQSDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC5=C(C=C4C=C32)C6=CC=CC=C6C7=CC=CC=C75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


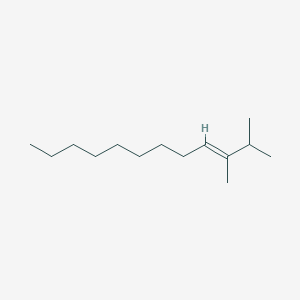
![1,4-Dimethyl-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13737989.png)
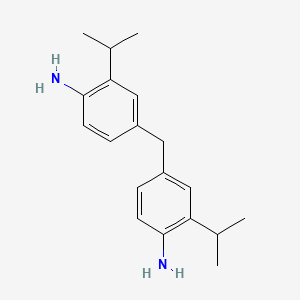


![2-[(2-tert-butyl-5-methylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride](/img/structure/B13738019.png)
